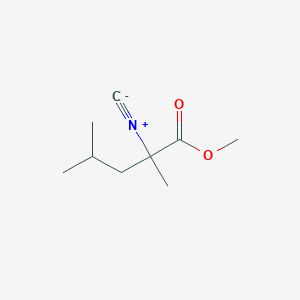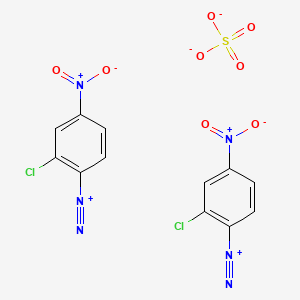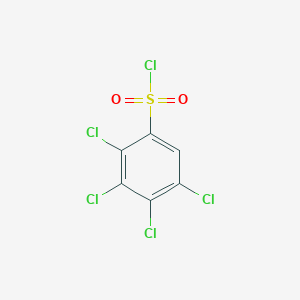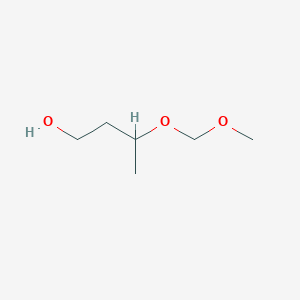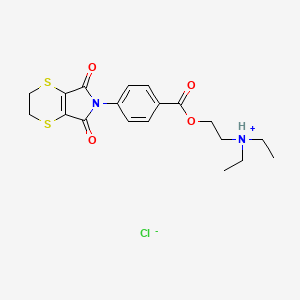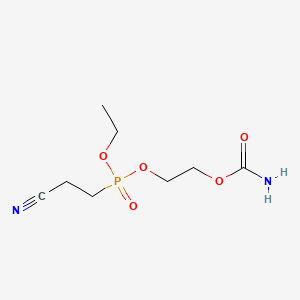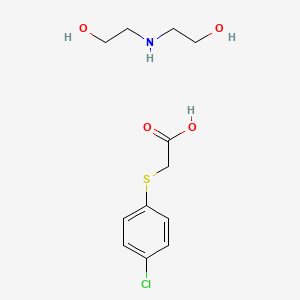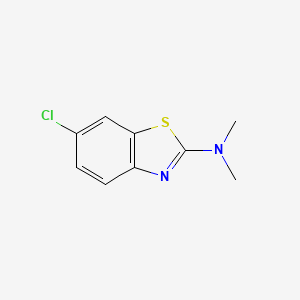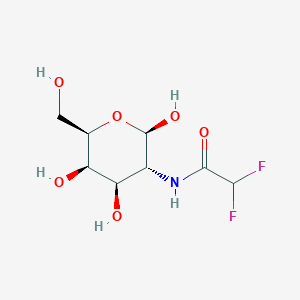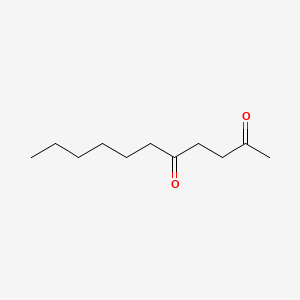![molecular formula C13H16N2O5 B13768416 Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester CAS No. 63468-27-9](/img/structure/B13768416.png)
Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester is a complex organic compound with a unique structure that includes an ethoxy group, a nitrophenyl group, and an imino group
Vorbereitungsmethoden
The synthesis of propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential therapeutic properties and its mechanism of action in biological systems.
In industry, propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it a valuable compound for various industrial applications.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester can be compared with other similar compounds, such as propanoic acid, 3-ethoxy-, ethyl ester and propanoic acid, 3-ethoxy-2-fluoro-3-imino-2-methyl-, ethyl ester . These compounds share some structural similarities but differ in their functional groups and reactivity. The unique combination of functional groups in this compound gives it distinct properties and applications.
Eigenschaften
CAS-Nummer |
63468-27-9 |
|---|---|
Molekularformel |
C13H16N2O5 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
ethyl 3-ethoxy-3-(4-nitrophenyl)iminopropanoate |
InChI |
InChI=1S/C13H16N2O5/c1-3-19-12(9-13(16)20-4-2)14-10-5-7-11(8-6-10)15(17)18/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
ZJGJNPAVJZSQLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=NC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



